2-(2-Methyl-piperazin-1-yl)-quinoline
Description
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-methylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C14H17N3/c1-11-10-15-8-9-17(11)14-7-6-12-4-2-3-5-13(12)16-14/h2-7,11,15H,8-10H2,1H3 |
InChI Key |
ZHHPVIMHTHKKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Historical Perspectives on Quinoline and Piperazine Heterocycles in Research
The journey of quinoline (B57606) and piperazine (B1678402) in scientific research is a story of foundational discoveries leading to widespread therapeutic application. Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. sphinxsai.com Its derivatives quickly became cornerstones of medicinal chemistry, most notably with the identification of quinine (B1679958) as a potent antimalarial agent. dntb.gov.ua This discovery spurred the synthesis of numerous quinoline-based drugs, including chloroquine, which became a frontline treatment for malaria for decades. sphinxsai.com The quinoline nucleus is now recognized as a "privileged scaffold," appearing in a wide array of drugs with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. orientjchem.orgbohrium.com
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. researchgate.net Its initial applications were modest, but it gained prominence in the mid-20th century for its potent anthelmintic (anti-worm) properties. Like quinoline, the piperazine ring has proven to be a versatile component in drug design, valued for its ability to improve the pharmacokinetic profile of compounds and to act as a linker between different pharmacophores. researchgate.netresearchgate.net Its presence is noted in a multitude of approved drugs across various therapeutic areas, from antipsychotics to anticancer agents. researchgate.net The combination of these two historically significant heterocycles into a single molecule, such as 2-(2-Methyl-piperazin-1-yl)-quinoline, is a modern strategy aimed at creating synergistic effects and addressing complex diseases.
Significance of the 2 Substituted Quinoline Scaffold in Chemical Synthesis
The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the ring system. frontiersin.org The 2-substituted quinoline scaffold, in particular, has emerged as a focal point of intensive research due to its association with a broad spectrum of pharmacological activities. nih.govnih.gov Functionalization at the C-2 position has been shown to be a successful strategy in the development of potent therapeutic candidates.
Research has demonstrated that quinolines substituted at the C-2 position exhibit significant anticancer activity against a variety of cancer cell lines, including those for breast, lung, colon, and prostate cancer. nih.gov Furthermore, this scaffold is crucial in the search for new treatments for infectious diseases. Natural and synthetic 2-substituted quinolines have shown promising activity against Leishmania parasites, the causative agents of leishmaniasis. nih.gov Notably, these compounds were found to be effective against a Leishmania donovani line that was resistant to sitamaquine, an 8-aminoquinoline, suggesting that 2-substituted quinolines may operate through a different mechanism of action. nih.gov This highlights the importance of the substitution pattern in determining the molecular target and overcoming drug resistance.
The table below summarizes the diverse biological activities associated with the 2-substituted quinoline scaffold based on various research findings.
| Biological Activity | Examples of 2-Substituted Quinoline Derivatives | Reference |
| Anticancer | Various synthetic derivatives | nih.gov |
| Antileishmanial | 2-n-propylquinoline, 2-propenylquinoline | nih.gov |
| Antimalarial | Natural 2-substituted quinolines | nih.gov |
| Antibacterial & Antituberculosis | Quinolone-piperazine hybrids | nih.gov |
Overview of Research Trajectories for Piperazine Substituted Quinoline Derivatives
Established Synthetic Routes to 2-(Piperazin-1-yl)quinoline Scaffolds
The construction of 2-(piperazin-1-yl)quinoline scaffolds is a two-part process that involves first building the quinoline core and then introducing the piperazine group. frontiersin.orgnih.gov
Quinoline Core Construction Strategies
A variety of methods have been developed for the synthesis of the quinoline ring system. frontiersin.org These can be broadly categorized into classical cyclization reactions and more modern approaches like the Vilsmeier-Haack formylation.
The Skraup synthesis is a well-known and long-standing method for quinoline synthesis. wikipedia.org It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org While effective, the Skraup synthesis is known for its often vigorous and sometimes violent reaction conditions. wikipedia.orgresearchgate.net
| Reactants | Reagents | Product | Key Features |
| Aniline, Glycerol | H₂SO₄, Nitrobenzene | Quinoline | Classical method, often harsh reaction conditions. wikipedia.orgresearchgate.net |
| Substituted Anilines, α,β-Unsaturated aldehydes/ketones | Acid catalyst | Substituted Quinolines | Modified Skraup-type reactions allow for diverse substitutions. organicreactions.org |
A more recent and versatile method for constructing functionalized quinolines is the Vilsmeier-Haack reaction. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of N-arylacetamides. niscpr.res.inchemijournal.comchemijournal.com This approach often leads to the formation of 2-chloro-3-formylquinolines, which are valuable intermediates for further functionalization. niscpr.res.inresearchgate.net The presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization process. niscpr.res.in
| Substrate | Vilsmeier Reagent | Intermediate Product | Advantages |
| N-arylacetamide | POCl₃ / DMF | 2-Chloro-3-formylquinoline | Milder conditions, provides functionalized quinolines for further modification. niscpr.res.inchemijournal.com |
Introduction of the Piperazine Moiety
Once the quinoline core is synthesized, the next crucial step is the introduction of the piperazine ring system. This is typically achieved through nucleophilic substitution reactions.
The piperazine ring, with its secondary amine functionalities, acts as a potent nucleophile. This reactivity is exploited to attach it to the quinoline scaffold. mdpi.com The specific approach often depends on the nature of the substituents on the quinoline ring.
A common and efficient method for introducing the piperazine moiety is through the reaction of a 2-haloquinoline, most notably a 2-chloroquinoline, with a piperazine derivative. eurekaselect.com The halogen at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) by the nitrogen atom of the piperazine. researchgate.net This reaction is a key step in the synthesis of many 2-(piperazin-1-yl)quinoline derivatives. eurekaselect.com The resulting 2-(piperazin-1-yl)quinolines can then be further modified. eurekaselect.com
For instance, 2-chloroquinoline-3-carbaldehydes, readily prepared via the Vilsmeier-Haack reaction, serve as excellent precursors for the synthesis of 2-(piperazin-1-yl)quinoline-3-carbaldehydes. eurekaselect.com
| Quinoline Substrate | Piperazine Derivative | Reaction Type | Product |
| 2-Chloroquinoline | 2-Methylpiperazine | Nucleophilic Aromatic Substitution (SNAr) | This compound |
| 2-Chloro-3-formylquinoline | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | 2-(Piperazin-1-yl)quinoline-3-carbaldehyde |
One-Pot and Multicomponent Reaction Protocols
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like quinoline derivatives from simple precursors in a single step, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste. researchgate.netrsc.org
Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org An effective one-pot synthesis for quinolines with C3-piperazinyl substituents has been developed using a modified Friedländer's protocol. rsc.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration. researchgate.net Another approach involves a phosphine-catalyzed one-pot procedure that synthesizes 3-substituted and 3,4-disubstituted quinolines from activated acetylenes reacting with o-tosylamidobenzaldehydes or o-tosylamidophenones under mild conditions. nih.gov Additionally, 2,3-disubstituted quinolines can be synthesized through multicomponent coupling reactions of an alkyne, an amine, and an aldehyde, often catalyzed by a metal salt like zinc(II) triflate, which can proceed under solvent-free conditions. nih.gov The Povarov reaction, an inverse electron-demand Diels-Alder reaction, is another MCR used to form tetrahydroquinolines from an aryl amine, an aldehyde, and an activated alkene. mdpi.com
| Reaction Name | Reactants | Product Type | Key Features |
| Friedländer Annulation | 2-Aminoaryl ketone, Carbonyl compound | C3-piperazinyl-substituted quinolines | Efficient, modified one-pot protocol. rsc.orgresearchgate.net |
| Phosphine-Catalyzed Synthesis | Activated acetylene, o-Tosylamidobenzaldehyde | 3-Substituted quinolines | Mild conditions, one-pot procedure. nih.gov |
| Multicomponent Coupling | Alkyne, Amine, Aldehyde | 2,3-Disubstituted quinolines | Zinc-catalyzed, can be solvent-free. nih.gov |
| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene | Tetrahydroquinolines | Inverse electron-demand Diels-Alder. mdpi.com |
Advanced Synthetic Strategies for this compound Derivatives
The functionalization of the 2-(piperazin-1-yl)-quinoline core is crucial for developing derivatives with specific properties. This is achieved through a variety of advanced synthetic strategies that modify the piperazine or quinoline rings.
Alkylation, Arylation, and Acylation Reactions
Alkylation, arylation, and acylation reactions are fundamental for introducing diverse substituents onto the piperazine nitrogen or the quinoline core of 2-(piperazin-1-yl)quinoline analogues. researchgate.net The secondary amine of the piperazine ring is a common site for these modifications.
Acylation: The piperazine moiety can be readily acylated using various sulfonyl chlorides or acid chlorides. For instance, quinoline-piperazine hybrids of sulfonamides and amides are synthesized by reacting the parent compound with the corresponding chlorides in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N). nih.gov
Arylation: C-H arylation of the quinoline ring, typically at the C2 position, can be achieved using palladium or copper-based catalysts. nih.gov For example, quinoline N-oxides can be arylated at the C2 position with good regioselectivity. nih.gov N-arylation of the quinoline ring nitrogen in 2-quinolones is another strategy, often accomplished via Chan-Lam cross-coupling with arylboronic acids. nih.gov
Alkylation: The introduction of alkyl groups can be performed on the quinoline scaffold through various C-H activation methods catalyzed by transition metals. researchgate.net
These reactions allow for the systematic modification of the lead compound to explore structure-activity relationships. researchgate.net
Reductive Amination Techniques
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is employed in the synthesis and functionalization of 2-(piperazin-1-yl)quinoline derivatives. researchgate.netresearchgate.net This reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
This technique is used, for example, in condensing substituted tetralones with primary amines like propylamine (B44156) to form secondary amines. nih.gov Similarly, aldehydes can be reacted with secondary amines in the presence of a reducing agent to introduce new substituents. nih.gov A key advantage of this one-pot procedure is its ability to form complex amine products without isolating the intermediate imine. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction step. nih.gov Reductive amination can also occur on quinoline N-oxides in the presence of aminopyridines and a suitable activating agent like tosyl chloride. researchgate.net
Claisen-Schmidt Condensation and Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
Claisen-Schmidt condensation and cycloaddition reactions are powerful tools for constructing new rings and introducing complex functionalities onto quinoline derivatives. researchgate.netresearchgate.neteurekaselect.com
The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgyoutube.com This reaction is used to synthesize α,β-unsaturated ketones. For instance, 2-thiomorpholino-quinoline-3-carbaldehyde can be reacted with various acetophenones under microwave irradiation to yield the corresponding unsaturated ketones (chalcones). nih.gov
Cycloaddition reactions , particularly 1,3-dipolar cycloadditions, are employed to create five-membered heterocyclic rings. This reaction involves a 1,3-dipole (like an azomethine ylide) reacting with a dipolarophile (like an alkene or alkyne). This strategy has been used to synthesize novel quinoline derivatives bearing isoxazoline (B3343090) and other heterocyclic moieties. eurekaselect.com
| Reaction Type | Description | Application Example |
| Claisen-Schmidt Condensation | Reaction between an enolizable ketone/aldehyde and a non-enolizable aromatic carbonyl. wikipedia.org | Synthesis of chalcone (B49325) derivatives from quinoline-3-carbaldehydes and acetophenones. nih.gov |
| 1,3-Dipolar Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. | Synthesis of quinoline derivatives fused or linked to isoxazolines or other heterocycles. eurekaselect.com |
Grignard Reaction and Kabachnik-Field's Reaction
Grignard and Kabachnik-Fields reactions provide pathways to form new carbon-carbon and carbon-phosphorus bonds, respectively, enabling significant structural modifications of quinoline analogues. researchgate.netresearchgate.net
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This reaction has been applied to quinoline derivatives, such as the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with methylmagnesium iodide (MeMgI) or phenylmagnesium iodide (PhMgI) to produce the corresponding secondary alcohols. researchgate.net Subsequent oxidation can then yield the respective acetyl- or benzoyl-quinolines. researchgate.net
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound (like a dialkyl phosphonate). wikipedia.orgorganic-chemistry.org This reaction is a primary method for synthesizing α-aminophosphonates, which are important as structural analogues of α-amino acids. wikipedia.orgnih.gov The reaction proceeds through the formation of an imine, followed by the addition of the phosphonate (B1237965) across the C=N double bond. wikipedia.org This methodology can be used to introduce phosphonate groups into molecules containing the 2-(piperazin-1-yl)quinoline scaffold.
Phosphorus Pentoxide-Mediated Reactions
Phosphorus pentoxide (P₂O₅) is a powerful dehydrating agent and Lewis acid used to promote cyclization and condensation reactions in the synthesis of quinoline and isoquinoline (B145761) systems. pharmaguideline.comthieme-connect.de
A notable application is in a direct synthesis of 2-(4-methyl-1-piperazinyl)quinolines. This is achieved by heating acetanilides and N,N-dialkylformamides with a mixture of P₂O₅ and N-methylpiperazine at high temperatures (e.g., 250°C). researchgate.net P₂O₅ is also a key reagent in the Bischler–Napieralski synthesis of 3,4-dihydroisoquinolines, where it catalyzes the cyclization of an acylated β-phenylethylamine. pharmaguideline.comthieme-connect.de Furthermore, P₂O₅ supported on silica (B1680970) gel (P₂O₅/SiO₂) serves as an efficient and reusable heterogeneous catalyst for the Friedländer synthesis of poly-substituted quinolines, which proceeds via the condensation of a 2-aminoaryl ketone and a compound with a reactive α-methylene group. researchgate.net
| Reagent | Reaction Type | Application in Quinoline Synthesis |
| P₂O₅ and N-methylpiperazine | Condensation/Cyclization | Direct synthesis of 2-(4-methyl-1-piperazinyl)quinolines from acetanilides. researchgate.net |
| P₂O₅/SiO₂ | Friedländer Annulation | Catalyzes the synthesis of poly-substituted quinolines under solvent-free conditions. researchgate.net |
| P₂O₅ | Bischler–Napieralski Synthesis | Cyclization of amides to form dihydroisoquinolines (related heterocycles). pharmaguideline.comthieme-connect.de |
Synthesis of Specific Substituted Derivatives (e.g., Ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate)
The synthesis of substituted quinoline derivatives often begins with a pre-functionalized quinoline core. A common and versatile precursor for introducing piperazine and its analogues at the C-2 position is 2-chloroquinoline-3-carbaldehyde. eurekaselect.comresearchgate.net This intermediate can be prepared through the Vilsmeier-Haack formylation of N-arylacetamides. researchgate.net
The general synthetic pathway involves the nucleophilic substitution of the chlorine atom at the C-2 position of the quinoline ring with a piperazine derivative. For instance, 2-chloro-3-formyl quinoline can be reacted with an excess of a substituted piperazine, such as 1-ethylpiperazine, to yield the corresponding 2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde. researchgate.net
Once the piperazine moiety is installed, the carbaldehyde group at the C-3 position serves as a versatile handle for further modifications. To achieve a target molecule like Ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate, a series of transformations would be required. While the direct synthesis is not explicitly detailed in the provided sources, a plausible route can be extrapolated from established chemical reactions. This would typically involve the reduction of the C-3 carbaldehyde to a hydroxymethyl group, followed by conversion to a chloromethyl group, and subsequent nucleophilic substitution to introduce a new substituent at the benzylic position. The final step would involve the conversion of a precursor group at C-3 into the ethyl carboxylate.
The synthesis of 2-(piperazin-1-yl)quinolines can be achieved through various chemical reactions starting from these key intermediates, including acylation, sulfonylation, and reductive amination. eurekaselect.com
Derivatization and Functionalization Strategies for Expanding Molecular Diversity
Expanding the structural diversity of the this compound scaffold is crucial for exploring its chemical space. This is achieved through various derivatization and functionalization strategies that target specific sites on the quinoline and piperazine rings.
Site-Selective Functionalization of Quinoline and Piperazine Moieties
Site-selective functionalization allows for the precise introduction of new chemical groups at specific positions, which is essential for tuning the molecule's properties.
Quinoline Moiety: The direct C-H functionalization of the quinoline ring is a powerful strategy for derivatization. nih.gov While the C-2 position is often readily functionalized due to electronic factors and the directing effect of the ring nitrogen, methods have been developed for regioselective functionalization at other positions (C3–C8). nih.gov One of the most effective approaches involves the formation of a quinoline N-oxide. researchgate.netnih.gov The N-oxide acts as a directing group, activating the C-2 and C-8 positions for functionalization under mild conditions. researchgate.net This strategy facilitates the introduction of a wide variety of functional groups. nih.gov
Another approach involves starting with a pre-functionalized quinoline, such as a bromo-substituted quinoline. For example, 3,6,8-tribromoquinoline (B3300700) can be used for the regioselective introduction of piperazine. Under microwave irradiation, piperazine selectively displaces the bromine at the C-3 position. researchgate.netcumhuriyet.edu.tr By activating the benzene (B151609) ring through nitration, the bromines at C-6 and C-8 can be selectively exchanged via nucleophilic aromatic substitution (SNAr) reactions. researchgate.netcumhuriyet.edu.tr
Piperazine Moiety: The piperazine ring contains a secondary amine (in the case of an unsubstituted piperazine attached to the quinoline) or a tertiary amine (as in this compound) that can be functionalized. The secondary amine can readily undergo reactions such as acylation, sulfonylation, and alkylation. These reactions are fundamental in creating libraries of novel quinoline-piperazine hybrids. jocpr.comrsc.org
C-H Amination and Aziridination Methodologies
C-H Amination: Direct C-H amination is a highly sought-after transformation. For quinolines, this is often achieved via the N-oxide intermediate. The conversion of pyridine (B92270) N-oxides into their 2-amino-pyridyl analogues is a well-established method that can be extended to quinolines. researchgate.net This strategy typically involves an N-O activator, such as tosyl anhydride (B1165640) (Ts₂O), which makes the C-2 position more reactive towards an amine nucleophile. researchgate.net This allows for the efficient and highly regioselective synthesis of 2-aminoquinolines. researchgate.net Recent advancements have led to one-pot procedures that proceed with high yields and good functional group compatibility. researchgate.net
Aziridination: Aziridines are valuable three-membered heterocyclic intermediates that can be converted into more complex structures like functionalized piperazines. metu.edu.tr The Gabriel-Cromwell reaction is a known strategy for obtaining chiral aziridines. metu.edu.tr While the direct aziridination of the quinoline-piperazine scaffold is not widely reported, aziridine-fused piperazine precursors can be synthesized. metu.edu.trmetu.edu.tr These strained precursors have the potential to be converted into highly functionalized piperazine derivatives, which could then be coupled to a quinoline core. metu.edu.tr
N-Aminations of Tertiary Amines
The piperazine moiety in compounds like this compound contains tertiary amines. While direct N-amination of such tertiary amines is a specific transformation, the broader chemistry of tertiary amines and quinoline N-oxides provides relevant insights.
Quinoline itself is a weak tertiary base. nih.gov The synthesis of 2-substituted quinolines can be achieved through three-component reactions involving aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as a vinyl source for the construction of the new pyridine ring. acs.org The reactivity of tertiary amines is also central to methods like reductive amination, where a secondary amine is converted to a tertiary amine by forming an enamine with a ketone or aldehyde, followed by reduction. youtube.com Another method involves reacting a secondary amine with an acid chloride to form an amide, which is then reduced to the tertiary amine. youtube.com These principles can be applied to modify the piperazine ring.
Furthermore, the reaction of quinoline 1-oxide with amines in the presence of acylating agents is a known transformation, highlighting the interplay between the quinoline N-oxide and amine functionalities. nih.gov
Derivatization for Enhanced Analytical Detection and Separation
For analytical purposes, such as quantification in complex matrices or chiral separation, derivatization is often necessary to introduce a detectable tag or to create diastereomers.
Detection and Quantification: Piperazine can be difficult to detect at trace levels using standard HPLC-UV instrumentation due to its lack of a strong chromophore. jocpr.com To overcome this, a derivatization strategy is employed. Reagents that react with the secondary amine of the piperazine ring to form a stable, UV-active derivative are used. jocpr.com
Common derivatizing agents include:
4-chloro-7-nitrobenzofuran (NBD-Cl): Reacts with piperazine to form a stable, UV-active derivative, enabling detection at low levels. jocpr.comresearchgate.net
Dansyl chloride (DNS-Cl): A widely used reagent that reacts with primary and secondary amines to form highly fluorescent derivatives, allowing for sensitive detection by HPLC with fluorescence detection (HPLC-FLD) or LC-MS. researchgate.netrdd.edu.iq
This pre-column derivatization approach has been successfully validated for linearity, accuracy, and precision in analyzing trace amounts of piperazine. jocpr.comresearchgate.net
| Derivatizing Agent | Analyte | Detection Method | Reference |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Piperazine | HPLC-UV | jocpr.com |
| Dansyl chloride (DNS-Cl) | Piperazine | HPLC-FLD, LC-MS | researchgate.netrdd.edu.iq |
Enantioseparation: For chiral molecules, analytical separation of enantiomers is critical. An indirect approach involves derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) chromatography column. asianpubs.org Recently, a novel chiral derivatizing reagent based on a quinoline scaffold incorporating L-proline has been synthesized. This reagent can be used to form diastereomers of chiral amines, which can then be separated using reverse-phase HPLC (RP-HPLC). asianpubs.org This highlights a dual role for the quinoline structure, serving as both the core of the target molecule and as a tool for its analytical resolution.
Influence of Substituent Position on Quinoline Ring System
The position of substituents on the quinoline ring system plays a pivotal role in determining the biological activity of 2-(piperazin-1-yl)-quinoline derivatives. Research has shown that even minor changes in the substitution pattern can lead to significant variations in efficacy and selectivity.
For instance, in the context of anticancer activity, it has been observed that compounds with a methyl group substituted at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells compared to their C-6 substituted counterparts biointerfaceresearch.com. This highlights the sensitivity of the biological target to the spatial arrangement of substituents on the quinoline scaffold.
Furthermore, the derivatization of the quinoline ring at various positions has been a successful strategy to generate a wide array of medicinally and pharmaceutically valuable compounds biointerfaceresearch.com. The selection of the substitution site is, therefore, a critical step in the design of new therapeutic agents based on the 2-(piperazin-1-yl)-quinoline framework.
Impact of Methyl Substitution on Piperazine Moiety
The piperazine moiety in this compound serves as a versatile scaffold that can be readily modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. The presence and position of a methyl group on the piperazine ring can have a profound impact on the biological activity.
While direct SAR studies exclusively comparing methyl-substituted versus unsubstituted piperazine on the 2-position of a quinoline ring are not extensively detailed in the provided context, related studies on similar heterocyclic systems offer valuable insights. For example, in a series of 2-(benzimidazol-2-yl)quinoxalines, which are structurally analogous to quinolines, derivatives bearing N-methylpiperazine substituents demonstrated promising activity against a broad range of cancer cell lines nih.gov. This suggests that the methyl group on the piperazine ring can be a favorable feature for inducing cytotoxicity in cancer cells.
In another study, a series of new 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized, where the alkyl group included methyl. These compounds exhibited very good antibacterial activity, indicating that alkyl substitution on the piperazine ring is a viable strategy for developing effective antibacterial agents researchgate.net. The methyl group, being a small and lipophilic substituent, can influence the compound's ability to cross cell membranes and interact with its target. It can also affect the basicity of the nitrogen atom in the piperazine ring, which can be crucial for binding to biological targets.
The introduction of a methyl group on the piperazine ring can also impact the conformational flexibility of the molecule, potentially locking it into a bioactive conformation that enhances its interaction with a receptor or enzyme. Therefore, the methyl substitution on the piperazine moiety is a key structural feature that can be fine-tuned to optimize the desired biological activity.
Role of Halogenation and Other Functional Group Modifications
Halogenation and the introduction of other functional groups are common strategies in medicinal chemistry to enhance the biological activity of lead compounds. In the case of 2-(piperazin-1-yl)-quinoline derivatives, these modifications have been shown to significantly influence their therapeutic potential.
The introduction of halogen atoms, such as fluorine, chlorine, bromine, or iodine, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule. For example, a study on quinoline-piperazine hybrids revealed that a derivative with a fluorine atom at the 2nd position of a benzene ring attached to the scaffold exhibited excellent activity against a wide range of bacteria nih.gov. This highlights the positive impact of strategically placed fluorine atoms on antibacterial potency.
Beyond halogenation, the incorporation of other functional groups has also proven to be a successful approach. For instance, the introduction of a free sulphonamide moiety in certain quinoline and pyrimido-quinoline derivatives has been shown to result in maximum anticancer activity biointerfaceresearch.com. Similarly, the synthesis of quinoline-2-one-based chalcone derivatives has led to compounds with remarkable potency against a wide range of human cancer cell lines biointerfaceresearch.com. These examples underscore the versatility of functional group modifications in tailoring the biological activity of the 2-(piperazin-1-yl)-quinoline core structure.
Elucidation of Electronic and Steric Factors Governing Biological Activity
The biological activity of this compound and its derivatives is governed by a complex interplay of electronic and steric factors. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in dissecting these factors and providing a rational basis for the design of new, more potent analogs.
A 3D-QSAR study on a series of pyrimido-isoquinolin-quinone derivatives, which share structural similarities with the quinoline scaffold, revealed that steric, electronic, and hydrogen-bond acceptor properties are key contributors to their biological activity mdpi.com. The findings from this study indicated that short, bulky, and electron-rich groups, which also possess hydrogen bond accepting capabilities, on an attached benzene ring are favorable for antibacterial activity mdpi.com. This suggests that both the size and the electronic nature of the substituents play a crucial role in the interaction with the biological target.
The electronic effects of substituents can influence the electron distribution within the quinoline ring and the piperazine moiety, which can in turn affect the pKa of the molecule and its ability to form ionic or hydrogen bonds. For example, electron-withdrawing groups can increase the acidity of certain protons, while electron-donating groups can increase the basicity of the nitrogen atoms. These modifications can have a significant impact on the binding affinity of the compound to its target.
Steric factors, such as the size, shape, and conformation of the molecule, are also critical for biological activity. A bulky substituent may cause steric hindrance, preventing the molecule from fitting into the active site of an enzyme or a receptor. Conversely, a well-placed bulky group could enhance binding by occupying a hydrophobic pocket. The interplay between these electronic and steric factors is complex, and QSAR models are valuable tools for understanding these relationships and guiding the optimization of lead compounds.
Correlation of Structural Features with Specific Biochemical Activities (e.g., Antimicrobial Activity)
The specific biochemical activities of this compound derivatives are intricately linked to their structural features. By systematically modifying the core structure and observing the resulting changes in biological activity, researchers can establish clear correlations that guide the development of compounds with enhanced potency and selectivity. This is particularly evident in the pursuit of novel antimicrobial agents.
Another research effort that synthesized a series of novel quinoline-piperazine hybrids and evaluated their antibacterial and antituberculosis properties offers further insight. The study demonstrated that the introduction of specific substituents at the 2nd and 6th positions of the quinoline ring, along with modifications on a benzene ring attached to the piperazine moiety, resulted in significant variations in the minimum inhibitory concentrations (MICs) against different bacterial strains nih.gov.
The data from these studies can be compiled into tables to visualize the structure-activity relationships.
| Compound | Substitution on Piperazine Ring | Chitin Synthase IC50 (µM) | Antifungal Activity (MIC in µg/mL) against Candida albicans |
|---|---|---|---|
| 74 | Specific Substitution A | 0.10 | 32 |
| 75 | Specific Substitution B | 0.36 | 32 |
| 76 | Specific Substitution C | 0.47 | 32 |
| Compound | Key Structural Features | MIC (µg/mL) against S. aureus | MIC (µg/mL) against M. catarrhalis |
|---|---|---|---|
| 10g | 4,6-dimethoxy quinoline with fluorine at 2nd position of benzene ring | 0.03 | 0.06 |
| 11e | 4-methoxy-6-fluoro-quinoline with fluorine at 2nd position of benzene ring | - | 0.03 |
| 11a | 4-methoxy-6-fluoro-quinoline with methyl at 4th position of benzene ring | Average bacterial inhibition | |
| 11d | 4-methoxy-6-fluoro-quinoline with N-acetyl at 4th position of benzene ring | Average bacterial inhibition |
These tables clearly illustrate how specific structural modifications correlate with changes in biochemical activity, providing a rational basis for the design of more effective antimicrobial agents based on the this compound scaffold.
Absence of Specific Computational and Theoretical Data for this compound
Following a comprehensive and systematic search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the computational and theoretical chemistry studies for the compound This compound , as requested in the user's outline.
Geometry Optimization and Conformational Analysis: Specific bond lengths, bond angles, and dihedral angles resulting from computational geometry optimization.
Electronic Structure Analysis: Information on the Frontier Molecular Orbitals (HOMO-LUMO) and the corresponding energy gap.
Global and Local Reactivity Descriptors: Calculated values for chemical potential, hardness, and Fukui functions to describe the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping: Visual and analytical data identifying the electrophilic and nucleophilic sites.
Natural Bond Orbital (NBO) Analysis: Studies on intramolecular interactions, charge delocalization, and hyperconjugative interactions.
Prediction of Non-Linear Optical (NLO) Properties: Calculated values for polarizability and first-order hyperpolarizability.
Despite employing a variety of search queries, including the compound's name and specific computational chemistry terms, no dedicated studies providing this detailed information for "this compound" could be located. The available literature focuses on broader classes of quinoline and piperazine derivatives, often in the context of their synthesis, crystal structure, and biological activities, such as anticancer or antimicrobial properties. While these studies occasionally include computational work, none were found to specifically report the requested theoretical data for the target compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as the foundational research data required to populate the specified sections and subsections is not present in the accessible scientific domain. Any attempt to create such an article would be speculative and would not meet the standards of scientific accuracy.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations via Density Functional Theory (DFT)
Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. nih.govuci.edu It allows for the calculation of electronic absorption and emission spectra, providing insights into how a molecule interacts with light. nih.govresearchgate.net The methodology extends the ground-state DFT formalism to time-dependent phenomena, making it possible to predict the energies of electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. researchgate.net
In the context of quinoline-based materials, TD-DFT calculations are employed to understand their photophysical properties. researchgate.net By applying methods like CAM-B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), researchers can simulate UV-Vis absorption spectra in various solvents and in the gaseous phase. researchgate.net These simulations help in assigning the observed absorption bands to specific electronic transitions within the molecule. For a molecule like 2-(2-Methyl-piperazin-1-yl)-quinoline, TD-DFT could be used to:
Predict the maximum absorption wavelengths (λmax) and compare them with experimental data.
Analyze the nature of the electronic transitions (e.g., π→π* or n→π*) by examining the molecular orbitals involved.
Study the influence of the solvent environment on the electronic spectra.
Investigate the dynamics of de-excitation processes, such as fluorescence, by calculating the properties of the first excited state (S1).
While specific TD-DFT studies on this compound are not detailed in the provided sources, the general applicability of the method to quinoline (B57606) derivatives suggests it would be a valuable tool for characterizing its electronic and photophysical behavior. nih.govresearchgate.net
Atoms in Molecule (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.deias.ac.in Developed by Richard Bader, this theory partitions a molecule into atomic basins, allowing for the calculation of atomic properties. wikipedia.orgias.ac.in A key feature of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms where the gradient of the electron density is zero. uni-rostock.deias.ac.inwiley-vch.de
The properties of the electron density at these BCPs are used to characterize the nature of the chemical bond. ias.ac.inwiley-vch.de Important parameters include:
The electron density at the BCP (ρ(rc)) : Higher values are indicative of stronger, covalent bonds. wiley-vch.de
The Laplacian of the electron density (∇²ρ(rc)) : A negative value signifies a concentration of charge, characteristic of shared (covalent) interactions, while a positive value indicates charge depletion, typical of closed-shell interactions (e.g., ionic, hydrogen, or van der Waals bonds). ias.ac.in
For this compound, an AIM analysis could be performed on its theoretically calculated electron density to:
Generate a molecular graph that visualizes the bond paths connecting the atoms, confirming the molecular structure. uni-rostock.deias.ac.in
Characterize the covalent bonds within the quinoline and piperazine (B1678402) rings by analyzing the ρ(rc) and ∇²ρ(rc) values at the respective BCPs.
Investigate weaker intramolecular interactions, such as potential hydrogen bonds, that might influence the molecule's conformation.
This theoretical approach offers a precise and physically grounded description of the chemical bonding within the molecule, complementing experimental structural data. wikipedia.orgias.ac.in
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable computational techniques for exploring the interactions between a small molecule (ligand) and a biological target, typically a protein or nucleic acid.
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netmdpi.com The process involves sampling different conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net
The quinoline and piperazine scaffolds are present in numerous compounds with established antimicrobial activity. scihorizon.comnih.gov Molecular docking studies are frequently conducted to elucidate how these compounds interact with key bacterial enzymes. For instance, novel pyrazoline-piperazine conjugates have been docked into the active sites of proteins like β-ketoacyl-ACP synthase III, which is involved in fatty acid synthesis, a crucial pathway for bacterial survival. nih.gov Similarly, quinoline derivatives have been studied for their binding to enzymes like dihydropteroate synthase and DNA gyrase, which are targets for antibacterial agents. researchgate.net
For this compound, docking studies against various bacterial protein targets could reveal its potential as an antimicrobial agent. These studies would identify:
The most likely binding pose within the active site.
Key amino acid residues involved in the interaction.
The types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
The predicted binding affinity, which can be used to rank its potential efficacy against other compounds.
| Target Protein | PDB ID | Function | Potential Interactions | Reference |
|---|---|---|---|---|
| Dihydropteroate Synthase (S. aureus) | 1AD4 | Folic acid synthesis | Hydrogen bonding, hydrophobic interactions | researchgate.net |
| DNA Gyrase (E. coli) | 7P2M | DNA replication | π-π stacking with quinoline core, H-bonds | researchgate.net |
| β-ketoacyl-ACP Synthase III | - | Fatty acid synthesis | Hydrophobic and hydrogen bond interactions | nih.gov |
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for the transport of many drugs and endogenous molecules. nih.govbiorxiv.org The binding of a drug to HSA significantly affects its pharmacokinetic properties, including its distribution and half-life. researchgate.net Molecular docking is a valuable tool to study these interactions. nih.govrsc.org HSA has two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). biorxiv.orgrsc.org
Studies on various quinoline derivatives have shown that they can bind to HSA, often in subdomain IIA. nih.govrsc.org The binding is typically stabilized by a combination of hydrophobic forces and hydrogen bonds with residues like Arg218 and Lys199. nih.govrsc.orgsci-hub.se Docking simulations for this compound with HSA (PDB ID: 1AO6, 1H9Z, etc.) would help predict:
Its preferred binding site (Site I or Site II).
The specific amino acid residues it interacts with.
The binding energy, providing an estimate of the affinity of the compound for the transport protein. researchgate.net
| HSA Binding Site | Key Amino Acid Residues | Dominant Interaction Types | Reference |
|---|---|---|---|
| Sudlow's Site I (Subdomain IIA) | Trp214, Arg218, Lys199, Arg222, Leu238 | Hydrophobic, Hydrogen Bonding, Electrostatic | nih.govrsc.org |
| Sudlow's Site II (Subdomain IIIA) | Arg410, Tyr411, Ser489 | Hydrophobic, Hydrogen Bonding | biorxiv.org |
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary mediator of fast synaptic inhibition in the central nervous system. mdpi.com It is the target for numerous clinically important drugs, including benzodiazepines. nih.gov The receptor is a pentameric protein with several allosteric binding sites, including the benzodiazepine (B76468) site located at the interface between α and γ subunits (α+/γ-). nih.gov Other modulatory sites, such as the one at the extracellular α+/β- interface, have also been identified. nih.gov
Molecular modeling studies have investigated the binding of various heterocyclic compounds, including pyrazoloquinolinones and benzimidazoles, to different interfaces of the GABAA receptor. nih.govnih.gov These studies show that the quinoline ring can participate in crucial π-π stacking interactions with aromatic residues like Tyr and His, while other parts of the molecule form hydrogen bonds. nih.gov Docking this compound into a homology model or cryo-EM structure of a GABAA receptor subtype (e.g., α1β3γ2) could provide hypotheses about:
Enzyme Inhibition Modeling
Molecular docking and other computational modeling techniques are pivotal in elucidating the inhibitory mechanisms of quinoline-piperazine derivatives against various enzymes. These studies predict the binding conformations and affinities of ligands within the active sites of target proteins, guiding the rational design of more potent inhibitors.
DNA gyrase and Topoisomerase IV Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Computational modeling studies on quinoline-piperazine derivatives reveal that their mechanism of action involves stabilizing the enzyme-DNA cleavage complex. Docking simulations indicate that the quinoline core interacts with the active site through stacking interactions with DNA bases, while the piperazine moiety often extends towards the solvent-exposed region, allowing for modifications to improve potency and selectivity. These models suggest that the compounds act as poisons for these enzymes rather than just catalytic inhibitors.
Acetylcholinesterase (AChE) Derivatives of quinoline coupled with a piperazine linker have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Molecular docking studies show that the planar quinoline ring can establish π–π stacking interactions with aromatic residues, such as Trp84 and Tyr334, in the catalytic active site of AChE. The piperazine ring and its substituents can form additional hydrogen bonds and hydrophobic interactions, anchoring the molecule within the enzyme's active pocket.
Alpha-Glucosidase The quinoline-piperazine scaffold has been identified as a promising framework for the development of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. In silico studies of these derivatives have demonstrated their ability to bind effectively to the enzyme's active site. Molecular docking simulations revealed that key interactions, including hydrogen bonding with residues like Asp215, Glu277, and Asp352, and hydrophobic interactions, contribute to the stabilization of the enzyme-inhibitor complex. Kinetic studies computationally modeled for the most potent analogs suggest a non-competitive or uncompetitive mode of inhibition.
VEGFR-2 Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it a significant target in cancer therapy. Quinoline-based compounds, including those with piperazine linkers, have been designed and evaluated as VEGFR-2 inhibitors. Molecular modeling predicts that these compounds bind to the ATP-binding site in the kinase domain of VEGFR-2. The quinoline core typically forms hydrogen bonds with key residues like Cys919 in the hinge region, while the piperazine moiety projects into a deeper hydrophobic pocket, engaging in van der Waals interactions. This dual interaction is crucial for the high-affinity binding and potent inhibition observed in these derivatives.
Table 1: Summary of Enzyme Inhibition Modeling for Quinoline-Piperazine Scaffolds
| Target Enzyme | Key Interacting Residues (Predicted) | Predicted Mode of Interaction | Reference |
|---|---|---|---|
| DNA Gyrase | Stacking with DNA bases near the active site | Stabilization of gyrase-DNA complex | |
| Acetylcholinesterase | Trp84, Tyr334 | π–π stacking, hydrophobic interactions | |
| Alpha-Glucosidase | Asp215, Glu277, Asp352 | Hydrogen bonding, hydrophobic interactions | |
| VEGFR-2 | Cys919 (hinge region), Asp1046 | Hydrogen bonding, hydrophobic interactions in ATP-binding pocket |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
Molecular dynamics (MD) simulations are employed to validate the stability of ligand-protein complexes predicted by docking studies and to observe their dynamic behavior over time. For quinoline-piperazine derivatives, MD simulations provide crucial information on the stability of their binding poses and any conformational changes that may occur upon binding.
Studies on quinoline-piperazine derivatives complexed with enzymes like α-glucosidase have utilized MD simulations to confirm the stability of the docked conformation. The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation. Low RMSD values for the ligand indicate that it remains stably bound within the active site without significant deviation from its initial docked pose. Furthermore, root-mean-square fluctuation (RMSF) analysis helps identify the flexibility of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often those that are critical for the interaction, confirming their role in stabilizing the complex. These simulations support the binding modes suggested by docking and affirm the potential of these compounds as stable inhibitors.
In Silico Pharmacokinetic and Pharmacodynamic Prediction Methodologies
Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These in silico predictions help in the early identification of molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For quinoline-piperazine derivatives, various ADME parameters have been computationally evaluated to assess their drug-likeness.
These predictions often involve calculating physicochemical properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These values are then compared against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. Studies on similar quinoline-based structures suggest that the quinoline-piperazine scaffold generally possesses favorable drug-like properties. For instance, predictions often show good potential for gastrointestinal absorption and the ability to cross cell membranes, although some derivatives may be identified as potential substrates for efflux pumps like P-glycoprotein.
Table 2: Predicted ADME Properties for Representative Quinoline-Piperazine Derivatives
| Parameter | Predicted Value Range | Lipinski's Rule of Five Guideline | Significance |
|---|---|---|---|
| Molecular Weight (MW) | 350 - 500 g/mol | ≤ 500 | Influences absorption and distribution |
| LogP (Lipophilicity) | 2.0 - 5.0 | ≤ 5 | Affects solubility, absorption, and membrane permeability |
| Hydrogen Bond Donors | 0 - 2 | ≤ 5 | Influences solubility and binding |
| Hydrogen Bond Acceptors | 3 - 6 | ≤ 10 | Influences solubility and binding |
| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | ≤ 140 Ų | Predicts cell permeability |
| Rotatable Bonds | 4 - 8 | ≤ 10 | Relates to molecular flexibility and oral bioavailability |
An exploration into the biochemical and mechanistic research methodologies applied to the study of this compound and its analogues reveals a multi-faceted approach to understanding its biological interactions. While specific data for this compound is limited, research on closely related quinoline-piperazine derivatives provides a comprehensive framework for its potential mechanisms of action and the methods used to investigate them.
Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for the comprehensive characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline.
In a typical ¹H NMR spectrum of a related compound, 2-(piperazin-1-yl)-quinoline, the protons of the quinoline (B57606) ring would exhibit characteristic chemical shifts in the aromatic region (approximately 7.0-8.5 ppm). The protons on the piperazine (B1678402) ring would appear in the upfield region, typically between 2.5 and 4.0 ppm. For this compound, the introduction of a methyl group on the piperazine ring would introduce a new signal, likely a doublet, in the aliphatic region (around 1.0-1.5 ppm), with the adjacent proton on the piperazine ring appearing as a multiplet.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The quinoline ring carbons would resonate in the downfield region (110-160 ppm), while the piperazine and methyl carbons would appear at higher field strengths (typically 20-60 ppm). The specific chemical shifts are influenced by the electronic environment of each carbon atom. For instance, carbons directly attached to nitrogen atoms will be shifted downfield compared to other aliphatic carbons.
Table 1: Representative ¹H NMR Spectral Data for a Quinoline-Piperazine Scaffold
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline-H | 7.0 - 8.5 | m |
| Piperazine-H | 2.5 - 4.0 | m |
| Methyl-H | 1.0 - 1.5 | d |
Note: This is a generalized representation. Actual chemical shifts and multiplicities depend on the solvent and the specific substitution pattern.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.
Key expected vibrational frequencies include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic piperazine and methyl groups. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region, characteristic of the quinoline system. C-N stretching vibrations from the piperazine ring would also be present. The absence of certain bands, such as a strong O-H or C=O stretch, can be equally informative in confirming the structure.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-N Stretch | 1000 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the quinoline chromophore. The extended conjugation of the quinoline ring system is expected to result in strong absorptions in the UV region. The position and intensity of these absorptions can be influenced by the substitution on the quinoline ring.
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound, Electrospray Ionization (ESI-MS) would likely be used to generate the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for similar structures often involve the cleavage of the piperazine ring or the bond connecting the piperazine and quinoline moieties.
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid). The purity of the compound is determined by the presence of a single major peak in the chromatogram, and its retention time is a characteristic property under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Specific LC-MS analysis data, including retention times, mass-to-charge ratios (m/z) for the molecular ion, and fragmentation patterns for this compound, are not available in the reviewed literature. While LC-MS is a standard method for the characterization of quinoline-piperazine hybrids, published studies focus on derivatives with different substitution patterns.
Single Crystal X-ray Diffraction Analysis
A crystal structure for this compound has not been reported. Consequently, crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Detailed structural information, including bond lengths, bond angles, and intermolecular interactions for this specific compound, remains undetermined by this method. Published X-ray diffraction studies have been conducted on the related compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, but these findings are not applicable to the target compound of this article. nih.gov
Elemental Analysis
Published elemental analysis data (calculated vs. found percentages of Carbon, Hydrogen, and Nitrogen) specifically for this compound could not be found. This analysis is crucial for confirming the empirical formula of a synthesized compound, but no dedicated report for this molecule is currently available.
Advanced Research Applications and Future Directions
Utilization as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions in cellular and physiological processes. The 2-(piperazin-1-yl)quinoline scaffold is a valuable starting point for the development of such probes due to its ability to interact with a wide range of biological targets. chemimpex.com The introduction of a methyl group at the 2-position of the piperazine (B1678402) ring in 2-(2-Methyl-piperazin-1-yl)-quinoline can influence its conformational flexibility, lipophilicity, and metabolic stability, potentially leading to enhanced target specificity and improved pharmacokinetic properties.
Derivatives of the 2-(piperazin-1-yl)quinoline core have been investigated for their interactions with various receptors and enzymes, making them promising candidates for chemical probes. For instance, certain quinoline-piperazine hybrids have been designed and synthesized as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as probes for studying metabolic disorders. nih.gov Furthermore, these compounds have been explored as multi-target directed ligands for Alzheimer's disease, simultaneously targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as metal chelation. researchgate.netresearchgate.net This highlights the scaffold's utility in developing probes for complex neurodegenerative diseases.
The table below summarizes the biological targets of some 2-(piperazin-1-yl)quinoline derivatives, illustrating the scaffold's potential for generating specific chemical probes.
| Derivative | Biological Target(s) | Therapeutic Area |
| Quinoline-piperazine hybrids | α-glucosidase | Diabetes |
| Piperazine-quinoline based MTDLs | AChE, BuChE, Metal Chelation | Alzheimer's Disease |
| 2,4,6-substituted quinoline-piperazine conjugates | Bacterial strains (e.g., S. aureus) | Infectious Diseases |
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, compounds, which can then be screened for biological activity. The 2-(piperazin-1-yl)quinoline scaffold is well-suited for combinatorial library synthesis due to the presence of multiple reaction sites on both the quinoline (B57606) and piperazine rings, allowing for the introduction of a wide variety of substituents. nih.goveurekaselect.com
The synthesis of libraries based on this scaffold can be achieved through both solution-phase and solid-phase methods. nih.gov5z.com For example, a library of novel quinoline-piperazine hybrids with sulfonamide and amide functionalities at the 2-position of the quinoline ring has been synthesized and evaluated for antibacterial and antituberculosis properties. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
The general synthetic strategy for creating a combinatorial library based on the this compound scaffold would involve the initial synthesis of the core structure, followed by parallel reactions to introduce diverse functional groups. The piperazine nitrogen atom is a key handle for derivatization, allowing for acylation, alkylation, and other modifications.
Table of Potential Modifications for Combinatorial Library Synthesis:
| Scaffold Position | Type of Modification | Potential Reagents |
| Piperazine N-4 | Acylation | Acid chlorides, sulfonyl chlorides |
| Piperazine N-4 | Reductive Amination | Aldehydes, ketones |
| Quinoline Ring | Substitution | Halogenation, nitration, etc. (on the core before piperazine addition) |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of novel drug candidates. bookpi.org These computational tools can be applied to large datasets of chemical structures and their associated biological activities to build predictive models. In the context of this compound and its analogs, AI and ML can be employed in several ways:
Predictive Modeling: ML algorithms can be trained on existing data from quinoline-piperazine libraries to predict the biological activity of new, unsynthesized compounds. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the desired properties and the structural features of the 2-(piperazin-1-yl)quinoline scaffold. These models can learn the underlying chemical rules and generate novel structures with a high probability of being active against a specific target.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. ML models can be used to predict these properties for derivatives of this compound, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process.
Exploration of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single drug to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The 2-(piperazin-1-yl)quinoline scaffold is an excellent platform for designing multi-target ligands due to its ability to be functionalized with different pharmacophores that can interact with various biological targets. researchgate.netresearchgate.net
As previously mentioned, piperazine-quinoline hybrids have been designed as multi-target directed ligands for Alzheimer's disease, targeting both cholinesterases and metal dyshomeostasis. researchgate.netresearchgate.net Another example is the development of 2-piperazinyl quinoxaline (B1680401) derivatives as multi-target cancer chemotherapy agents. nih.govrsc.org These compounds are designed to interact with multiple pathways involved in cancer progression, potentially leading to improved efficacy and reduced development of drug resistance.
The design of multi-target agents based on the this compound scaffold would involve the strategic incorporation of functional groups known to interact with specific targets of interest. The methyl group on the piperazine ring could play a role in fine-tuning the selectivity and affinity for these targets.
Examples of Multi-Targeting Strategies with Quinoline-Piperazine Scaffolds:
| Therapeutic Area | Targeted Pathways/Molecules |
| Alzheimer's Disease | Cholinesterases, Aβ aggregation, metal chelation |
| Cancer | Kinases, DNA topoisomerases, tubulin |
| Infectious Diseases | Multiple bacterial enzymes or pathways |
Development of Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. The development of sustainable synthetic routes for this compound and its derivatives is an important area of research. ijpsjournal.comnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net
Modern, greener approaches to quinoline synthesis focus on the use of environmentally benign solvents (such as water or ethanol), energy-efficient methods (like microwave or ultrasound irradiation), and the use of reusable catalysts. zenodo.org For instance, the immobilization of a catalyst on magnetic nanoparticles has been reported for the green synthesis of 2-(piperazin-1-yl) quinoxaline derivatives via a one-pot multi-component reaction. nih.govrsc.org
The development of sustainable routes for the synthesis of this compound could involve:
One-pot reactions: Combining multiple synthetic steps into a single operation to reduce solvent usage and waste generation.
Catalytic methods: Utilizing efficient and recyclable catalysts to minimize stoichiometric waste.
Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives.
These approaches not only reduce the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production of these valuable compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
